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molecular formula C9H9N3S2 B112369 2-Benzylthio-5-amino-1,3,4-thiadiazole CAS No. 25660-71-3

2-Benzylthio-5-amino-1,3,4-thiadiazole

Cat. No. B112369
M. Wt: 223.3 g/mol
InChI Key: BHIGBGKIAJJBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395368

Procedure details

A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole (39.9 g), potassium carbonate (41.4 g), α-chlorotoluene (38.0 g), and N,N-dimethylformamide (180 ml) is heated for 1.5 hours on a steam bath. The reaction mixture is drowned into water (1,000 ml) and the product collected by filtration and air dried. The crude product is recrystallized from ethanol and melts at 154°-156° C.
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([SH:7])=[N:5][N:6]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CN(C)C=O>O>[NH2:1][C:2]1[S:3][C:4]([S:7][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:5][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
39.9 g
Type
reactant
Smiles
NC=1SC(=NN1)S
Name
Quantity
41.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
38 g
Type
reactant
Smiles
ClCC1=CC=CC=C1
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 1.5 hours on a steam bath
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the product collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from ethanol and melts at 154°-156° C.

Outcomes

Product
Name
Type
Smiles
NC=1SC(=NN1)SCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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